molecular formula C20H19FN2O2 B5890576 4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine

4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine

Cat. No.: B5890576
M. Wt: 338.4 g/mol
InChI Key: DBLYOLDMIPAFHM-HWKANZROSA-N
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Description

4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine is a complex organic compound that features a pyridine ring substituted with a fluorophenyl group and a nitrophenylprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 2-nitrobenzylideneacetone under basic conditions to form the intermediate chalcone. This intermediate is then subjected to cyclization using a suitable catalyst to yield the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or amines.

Major Products Formed

    Oxidation: Formation of nitro-oxides and fluorophenyl oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenyl derivatives: Compounds like 4-fluorophenylbenzamide and 4-fluorophenyltrifluoroborate share structural similarities.

    Nitrophenyl derivatives: Compounds such as nitrophenylpyridine and nitrophenylprop-2-enyl derivatives.

Uniqueness

4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-19-9-7-16(8-10-19)17-11-14-22(15-12-17)13-3-5-18-4-1-2-6-20(18)23(24)25/h1-11H,12-15H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLYOLDMIPAFHM-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)C/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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